

Pramiracetam nootropic agent definition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pramiracetam

CAS No.: 68497-62-1

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Pramiracetam: A Technical Overview

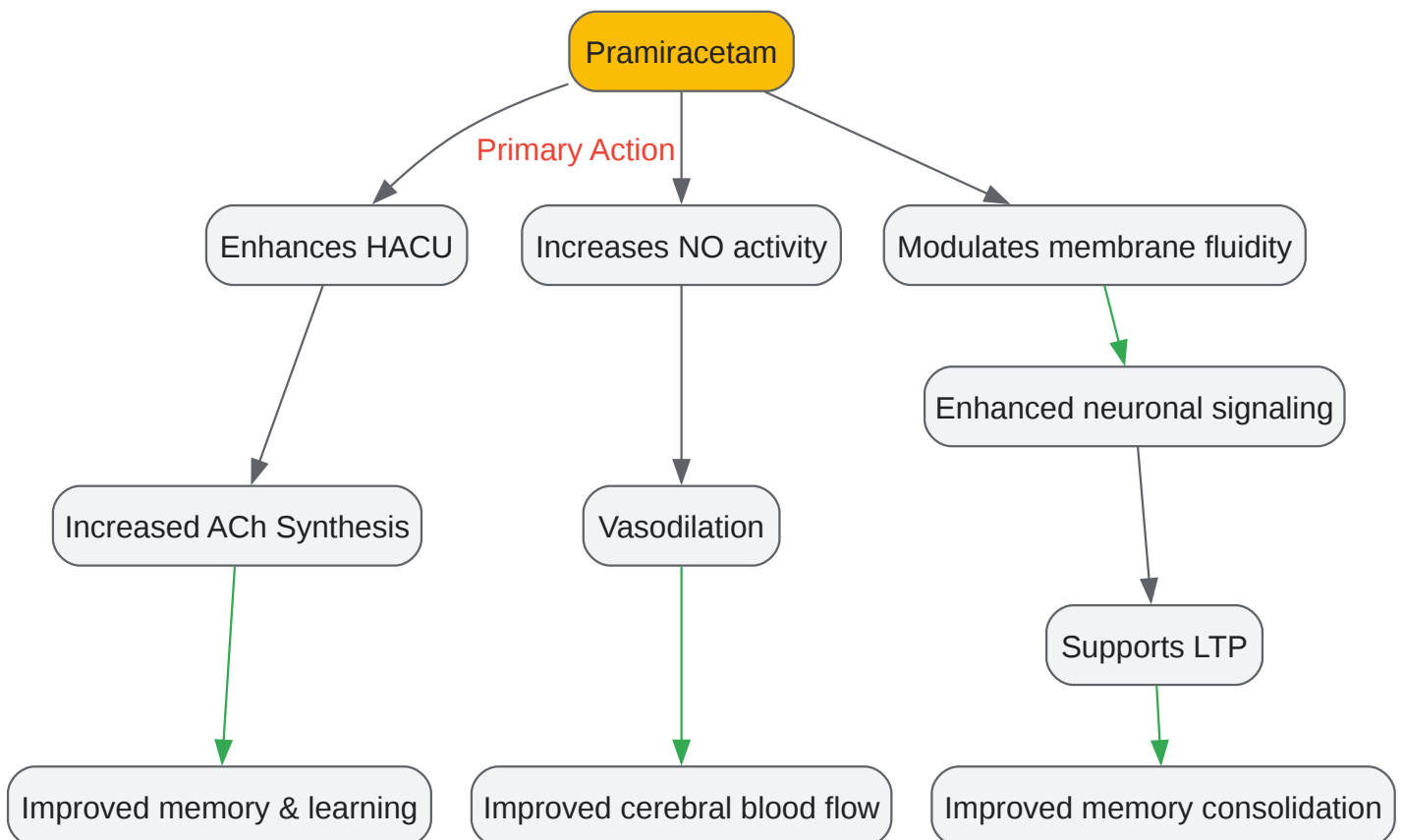
Pramiracetam is a synthetic nootropic agent belonging to the racetam class of compounds, which are derivatives of the neurotransmitter GABA [1] [2]. It is a fat-soluble compound known chemically as *N*-[2-[bis(*propan*-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1].

The table below summarizes its core properties:

Property	Description
Chemical Formula	C ₁₄ H ₂₇ N ₃ O ₂ [1]
Modality	Small Molecule [1]
Main Molecular Target	Muscarinic acetylcholine receptor M5 (modulator) [1]
Water Solubility	5.31 mg/mL (predicted) [1]
Bioavailability	High; fat-soluble, requires dietary fat for optimal absorption [3] [4]

Proposed Mechanisms of Action

The complete mechanism of action for **Pramiracetam** is not fully elucidated, but research points to several key pathways in the brain. The following diagram illustrates its primary proposed mechanisms and their interactions.



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The primary mechanisms can be broken down as follows:

- **Enhancement of Cholinergic System:** **Pramiracetam**'s most documented action is the significant potentiation of **high-affinity choline uptake (HACU)** in the hippocampus [3] [5] [4]. HACU is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). By increasing the raw materials available for ACh production, **Pramiracetam** indirectly boosts acetylcholine levels and activity in the brain, which is crucial for memory formation, learning, and attention [3] [5].
- **Modulation of Neuronal Membranes and Signaling:** It is suggested that **Pramiracetam** increases the **fluidity of neuronal cell membranes** [6] [5]. This improves the efficiency of communication between neurons and facilitates synaptic plasticity, a fundamental process for learning and memory.

This mechanism may also support **Long-Term Potentiation (LTP)**, a long-lasting strengthening of synapses based on recent activity patterns [5].

- **Improvement of Cerebral Metabolism:** **Pramiracetam** increases **nitric oxide (NO)** activity in the brain [3]. Nitric oxide acts as a vasodilator, relaxing blood vessels and leading to increased cerebral blood flow. This enhanced circulation improves the delivery of oxygen and nutrients to brain cells, supporting overall metabolic efficiency and cognitive function [3] [6].

Pharmacokinetic Profile in Humans

Key pharmacokinetic parameters from a human study are summarized below. This data comes from a 1985 clinical trial and represents the most specific human data found in the search results [7].

Parameter	Findings (Single Oral Dose)
Time to Peak Plasma Concentration (T~max~)	2 - 3 hours post-administration [7]
Elimination Half-Life (T~1/2~)	4.5 - 6.5 hours (harmonic mean) [7]
Peak Plasma Concentration (C~max~)	Increased linearly with dose (e.g., 400 mg: ~2.71 µg/mL; 1600 mg: ~8.98 µg/mL) [7]

Research and Clinical Evidence

Much of the clinical research on **Pramiracetam** is dated, and its status varies globally.

- **Historical and Investigational Uses:** **Pramiracetam** was initially developed in the 1970s and has been approved in some European countries for conditions like memory and attention deficits in aging, dyslexia, and ADHD, often under brand names such as **Pramistar**, **Neupramir**, and **Remen** [1] [3] [6]. Early research investigated its use for cognitive deficits associated with **Alzheimer's disease**, **traumatic brain injuries**, and **post-ECT therapy** [1] [2].
- **Efficacy and Safety Data:** A study on normal volunteers reported no significant side effects at doses up to 1,600 mg [7]. One review noted that in clinical studies, **Pramiracetam**'s overall effect on lowering symptoms of depression and anxiety was higher than its effect on improving memory [2].
- **Regulatory Status:** It is critical to note that in the United States, **Pramiracetam** and other racetams are **not approved by the FDA** for any medical use. The FDA classifies them as "unapproved new

drugs" that are not generally recognized as safe and effective [8]. They are sometimes sold as "research chemicals" but are illegal for human consumption as dietary supplements.

Important Considerations for Researchers

- **Limited Recent Clinical Data:** The most informative human pharmacokinetic study is from 1985, and robust, large-scale modern clinical trials are lacking [7]. A comprehensive 2010 review article on piracetam-like drugs concluded that the modes of action for most of these compounds "remain an enigma" [2].
- **Dosing in Literature:** Clinical studies have often used a total daily dose of **1,200 mg**, typically split into 400 mg three times daily or 600 mg twice daily [6]. However, the optimal dosing regimen is not firmly established.
- **Reported Side Effects:** While generally well-tolerated in studies, anecdotal reports from user communities frequently mention **headaches**, which are thought to be related to depleted choline levels and can often be mitigated by administering a choline source (e.g., Alpha-GPC) [6].

How to Proceed with Deeper Research

The available information provides a foundational understanding but is insufficient for a full whitepaper. To acquire the detailed experimental protocols and current research data you require, I suggest these approaches:

- **Search Specialized Scientific Databases:** Conduct a direct search on platforms like **PubMed**, **Google Scholar**, and **Scopus** using specific queries such as "**Pramiracetam** experimental protocol," "**Pramiracetam** clinical trial," or "**Pramiracetam** mechanism of action" to locate primary research articles.
- **Examine Patent Literature:** The search result from [5] mentions the PatSnap Synapse platform. Investigating patent filings can sometimes provide highly detailed synthetic routes and experimental methodologies not found in journals.
- **Consult Official Regulatory Documents:** If available, documents from the European Medicines Agency (EMA) or other national health agencies for the brand name **Pramistar** could contain detailed pre-clinical and clinical study reports.

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- To cite this document: Smolecule. [Pramiracetam nootropic agent definition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b585680#pramiracetam-nootropic-agent-definition>]

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